2-(4-Ethoxycarbonylphenyl)-6-methylbenzoic acid
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Overview
Description
2-(4-Ethoxycarbonylphenyl)-6-methylbenzoic acid is an organic compound with a complex structure that includes an ethoxycarbonyl group and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxycarbonylphenyl)-6-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxycarbonylphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(4-Ethoxycarbonylphenyl)-6-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxycarbonylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxycarbonylphenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-(4-Ethoxycarbonylphenyl)-6-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
2-(4-ethoxycarbonylphenyl)-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-17(20)13-9-7-12(8-10-13)14-6-4-5-11(2)15(14)16(18)19/h4-10H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQWNNGYGRAXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691391 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-00-8 |
Source
|
Record name | 4'-(Ethoxycarbonyl)-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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